molecular formula C16H15N3O3S B2910286 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole CAS No. 1286703-27-2

5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole

Cat. No. B2910286
CAS RN: 1286703-27-2
M. Wt: 329.37
InChI Key: SERVQEQMDKRWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole, also known as CPP, is a synthetic compound that belongs to the family of pyrrole-based compounds. CPP has gained significant attention in scientific research due to its potential applications in drug development and as a tool for studying the function of various biological systems.

Scientific Research Applications

5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has been extensively studied for its potential applications in drug development. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-convulsant effects. 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has also been used as a tool for studying the function of various biological systems, including the nervous system, immune system, and cardiovascular system. In addition, 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has been used as a probe for studying the structure and function of membrane proteins.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has been shown to bind to a variety of receptors, including the GABAA receptor, the NMDA receptor, and the CB1 receptor. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 and LOX. 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole has been shown to have anti-convulsant effects by modulating the activity of the GABAA receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole in lab experiments is its versatility. 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole can be used to study a wide range of biological systems and processes, making it a valuable tool for researchers. Another advantage of using 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole is its stability, which allows it to be stored for long periods of time without degradation. However, one limitation of using 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are many potential future directions for research involving 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole. One area of research could focus on the development of new drugs based on the structure of 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole. Another area of research could focus on the use of 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole as a tool for studying the function of membrane proteins. Additionally, research could be conducted to further elucidate the mechanism of action of 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole and its effects on various biological systems. Finally, research could be conducted to explore the potential use of 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole in the treatment of various diseases, including cancer and neurological disorders.

Synthesis Methods

5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 2-methylpyrrole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with pyrrolidine-1-carbonyl chloride to yield 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole. Other methods for synthesizing 5-(4-chlorophenyl)-2-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrrole include the reaction of 4-chlorobenzylamine with 2-methylpyrrole-1-carboxylic acid in the presence of an acid catalyst, and the reaction of 4-chlorobenzylamine with 2-methylpyrrole-1-carboxylic acid in the presence of a base catalyst.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-21-13-6-4-3-5-12(13)17-14(20)9-15-18-19-16(22-15)11-7-8-23-10-11/h3-8,10H,2,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERVQEQMDKRWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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